molecular formula C9H12Cl2N2O B2470064 3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride CAS No. 2413899-23-5

3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride

Cat. No.: B2470064
CAS No.: 2413899-23-5
M. Wt: 235.11
InChI Key: BJNDVCFXMGTNNH-UHFFFAOYSA-N
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Description

3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride is a heterocyclic compound that features both azetidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. Green chemistry approaches, such as the use of microchannel reactors for oxidation reactions, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while substitution reactions can produce various pyridine derivatives .

Scientific Research Applications

3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with enzymes or receptors to modulate their activity. The chlorine and methoxy groups on the pyridine ring can enhance binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(azetidin-3-yl)-6-chloro-2-methoxypyridine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both azetidine and pyridine rings allows for versatile reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

3-(azetidin-3-yl)-6-chloro-2-methoxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c1-13-9-7(6-4-11-5-6)2-3-8(10)12-9;/h2-3,6,11H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHWZKVHTYRWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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